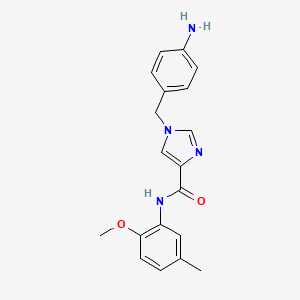

1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide

Description

1-(4-Aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative featuring a 4-aminobenzyl group at the imidazole N1-position and a 2-methoxy-5-methylphenyl substituent on the carboxamide moiety. Its structural design allows for hydrogen bonding via the carboxamide group and aromatic interactions through the substituted phenyl rings, enhancing target binding .

Properties

IUPAC Name |

1-[(4-aminophenyl)methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-3-8-18(25-2)16(9-13)22-19(24)17-11-23(12-21-17)10-14-4-6-15(20)7-5-14/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRXNDRPIHSNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the condensation of glyoxal with ammonia and formaldehyde to form the imidazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzyl and methoxy-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 336.39 g/mol. The structure features an imidazole ring, which is significant for its biological activity, particularly in targeting various enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have been effective against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate potent activity against resistant strains, making them candidates for further development in antimicrobial therapy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example:

- Cell Line Studies : Compounds similar to 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide have shown cytotoxic effects against human cancer cell lines such as colorectal carcinoma (HCT116) with IC50 values indicating effectiveness even greater than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

- Mechanistic Studies : Investigations into the mechanisms of action suggest that these compounds may induce apoptosis in cancer cells, highlighting their potential as selective anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzyl and methoxy-methylphenyl groups may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the carboxamide-linked phenyl group, heterocyclic core, or substitution patterns. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Imidazole-4-carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: Methoxy vs. Fluorine Substitution: The 4-fluoro-2-methylphenyl analog (CAS: 53847-33-9) exhibits increased metabolic stability due to fluorine’s electron-withdrawing effects . Ethoxy Substitution: The 2-ethoxyphenyl variant (HTS051180) shows improved aqueous solubility, a critical factor for oral bioavailability .

Heterocyclic Core Modifications :

- Benzimidazole analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) differ in their fused aromatic systems, which may alter DNA intercalation properties compared to imidazole derivatives .

Pharmacokinetic Profiles :

Biological Activity

1-(4-Aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide, also known by its CAS number 1351825-89-2, is a compound belonging to the imidazole class, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H20N4O2, with a molar mass of 336.39 g/mol. Key physical properties include:

- Boiling Point : Approximately 508.4 °C (predicted)

- Density : 1.23 g/cm³ (predicted)

- pKa : 11.54 (predicted) .

The biological activity of this compound primarily involves interactions with various receptors and enzymes in the body. Its structure suggests potential activity as an agonist or antagonist at adrenergic receptors, which are crucial in numerous physiological processes including cardiovascular responses and smooth muscle contraction .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against:

- MCF-7 (breast cancer) : IC50 values ranging from 1.2 to 8.7 µM indicate potent inhibitory effects.

- HCT116 (colon cancer) : IC50 values around 3.7 µM suggest selective cytotoxicity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound A | HCT116 | 3.7 |

| Related Compound B | MCF-7 | 3.1 |

| Related Compound C | HEK293 | 5.3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) indicate selective activity, with some derivatives exhibiting MIC values as low as 8 µM against E. faecalis .

Case Studies and Research Findings

Several studies have documented the biological activities of imidazole derivatives:

- A study demonstrated that imidazole-based compounds could selectively inhibit the growth of cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

- Another research highlighted the antioxidant properties of these compounds, which may contribute to their antiproliferative effects by reducing oxidative stress in cancer cells .

Q & A

Q. What are the optimized synthetic routes for 1-(4-aminobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis of imidazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

- Iodination/N-arylation : A method analogous to describes iodination of 4-methylanisole followed by N-arylation with imidazole derivatives under iron/copper catalysis. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C), and catalyst loading (e.g., FeCl₃/CuI). Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry .

- Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating intermediates, as seen in , where TLC-monitored separations achieved >75% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and spectrometric techniques?

- 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for imidazole and substituted phenyl groups) and carboxamide NH signals (δ ~10–12 ppm). provides a template for analyzing substituent effects on chemical shifts (e.g., methoxy groups at δ ~3.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+) with <5 ppm error. For example, a compound with C₁₈H₁₉N₃O₂ would show an exact mass of 309.1477 g/mol.

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What strategies address poor solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.

- Prodrug derivatization : Introduce phosphate or acetyl groups at the 4-aminobenzyl position (analogous to ’s triphosphate modifications) to improve hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substitution patterns : Replace the 2-methoxy-5-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity. highlights how substituents on aryl rings influence cytotoxicity in pyrazole derivatives .

- Scaffold hopping : Test fused imidazo[4,5-d] heterocycles (as in ) to enhance metabolic stability .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Target identification : Use chemoproteomics (e.g., affinity chromatography with a biotinylated probe) or thermal shift assays to identify binding proteins.

- Kinetic studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinases or carbonic anhydrases, as in ) under varied pH and cofactor conditions .

- Molecular docking : Compare binding poses with known inhibitors (e.g., ’s thiazole-triazole analogs) using software like AutoDock Vina .

Q. Can this compound serve as a ligand in coordination chemistry for catalytic or material science applications?

- Metal coordination : The imidazole nitrogen and carboxamide oxygen atoms can bind transition metals (e.g., Co²⁺ or Cu²⁺). demonstrates how imidazole-carboxamide ligands form stable complexes with Keggin-type polyoxometalates for electrochemical sensing .

- Catalytic activity : Test hybrid materials in oxidation reactions (e.g., alcohol-to-ketone conversions) using tert-butyl hydroperoxide as an oxidant.

Methodological Notes

- Contradictions in evidence : While emphasizes iron/copper catalysis for N-arylation, uses potassium carbonate and alkyl halides for etherification. Researchers must screen conditions empirically .

- Data gaps : No direct pharmacokinetic data exists for this compound. Cross-reference with structurally similar molecules (e.g., ’s triazole-carboxamide) to estimate logP and plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.